molecular formula C27H21NO4 B2729783 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid CAS No. 2230808-66-7

6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid

Cat. No.: B2729783
CAS No.: 2230808-66-7
M. Wt: 423.468
InChI Key: FGKZQBJHVBLRKV-UHFFFAOYSA-N
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Description

This compound features a naphthalene core substituted at position 2 with a carboxylic acid group and at position 6 with an aminomethyl moiety protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The naphthalene scaffold enhances aromatic interactions, making this compound valuable in drug design and materials science.

Properties

IUPAC Name

6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO4/c29-26(30)20-12-11-18-13-17(9-10-19(18)14-20)15-28-27(31)32-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-14,25H,15-16H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKZQBJHVBLRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC5=C(C=C4)C=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the naphthalene core. The fluoren-9-ylmethoxy carbonyl group is then introduced through a series of reactions, including esterification and amidation processes. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to maximize efficiency. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound finds applications in various fields of scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of advanced materials and in various industrial processes.

Mechanism of Action

The mechanism by which 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain biochemical pathways. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers on Naphthalene

6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic Acid

  • Structure: Carboxylic acid at position 1 and Fmoc-amino at position 6 of naphthalene.
  • For example, the proximity of the carboxylic acid to the Fmoc group in the 1,6-isomer may influence intramolecular interactions during synthesis .

Fmoc-Protected Amino Acids with Naphthalene Moieties

Fmoc-2-Nal-OH (2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic Acid)

  • Structure : Naphthalen-2-yl group attached to the β-carbon of alanine, with Fmoc protection on the α-amine.
  • Key Differences: Unlike the target compound, this is an amino acid derivative. Its applications focus on peptide backbone modifications, leveraging the naphthalene side chain for hydrophobic interactions in peptide drugs .

Xanthone-Based Analogues

1-Methoxy-9-oxo-9H-xanthene-2-carboxylic Acid

  • Structure : Xanthone core with carboxylic acid at position 2 and methoxy at position 1.
  • Key Differences : The xanthone scaffold introduces a ketone group, enhancing π-conjugation. Such derivatives exhibit antiallergic activity, contrasting with the naphthalene-based compound’s primary use in synthesis .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Key Applications Reference
Target Compound Naphthalene 2-COOH, 6-Fmoc-aminomethyl Peptide synthesis, MOFs
6-Fmoc-amino-1-naphthoic Acid Naphthalene 1-COOH, 6-Fmoc-amino Organic electronics
Fmoc-2-Nal-OH Alanine β-naphthalene, α-Fmoc Peptide design
1-Methoxy-9-oxo-9H-xanthene-2-carboxylic Acid Xanthone 2-COOH, 1-OCH3, 9-keto Antiallergic agents

Biological Activity

6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid, a derivative of fluorenone, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C22H25NO4
  • Molecular Weight : 367.44 g/mol
  • CAS Number : 173690-47-6
  • InChI Key : PNRDWMGJZQEECF-UHFFFAOYSA-N

The structure includes a fluorenyl moiety, which is known for its diverse biological activities. The presence of methoxy and carboxylic functional groups enhances its solubility and reactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, including those similar to our compound. For instance, research has demonstrated that modifications to the aryl moiety can significantly affect the antimicrobial efficacy against various pathogens.

  • Mechanism of Action : The electron-withdrawing groups on the aromatic ring have been shown to enhance activity against both planktonic and biofilm states of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Quantitative Assays : In vitro assays revealed that compounds derived from fluorenone exhibited minimum inhibitory concentrations (MICs) ranging from 0.156 to 4 mg/mL against various microbial strains. The incorporation of iron oxide nanoparticles further improved these activities, with some formulations achieving MICs as low as 0.0625 mg/mL .
Microbial Strain MIC (mg/mL) Notes
Staphylococcus aureus0.0625Enhanced by iron oxide nanoparticles
Candida albicans0.125Effective against biofilm formation
Escherichia coli0.5Comparable to standard antibiotics

Anticancer Activity

Fluorenone derivatives have also been investigated for their anticancer properties. A study focusing on structural analogs reported significant cytotoxic effects against various cancer cell lines.

  • Cell Line Studies : Compounds similar to our target were tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, showing IC50 values in the micromolar range.
  • Mechanistic Insights : The proposed mechanism includes induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest .

Study on Fluorenone Derivatives

A comprehensive study synthesized several O-aryl-carbamoyl-oxymino-fluorene derivatives and assessed their biological activities:

  • Synthesis Methodology : The derivatives were synthesized through conventional organic synthesis techniques involving coupling reactions.
  • Biological Testing : The synthesized compounds were evaluated for their antimicrobial and anticancer activities using standard protocols.

Results indicated that specific structural modifications significantly enhanced both antimicrobial and anticancer activities, suggesting a structure-activity relationship (SAR) that could guide future drug development .

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